molecular formula C11H13NO B1587951 2,6-Diethylphenyl isocyanate CAS No. 20458-99-5

2,6-Diethylphenyl isocyanate

Cat. No. B1587951
CAS RN: 20458-99-5
M. Wt: 175.23 g/mol
InChI Key: AUSRFKVPUCQCCN-UHFFFAOYSA-N
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Description

2,6-Diethylphenyl isocyanate is a chemical compound with the linear formula (C2H5)2C6H3NCO . It has a molecular weight of 175.23 .


Molecular Structure Analysis

The molecular structure of 2,6-Diethylphenyl isocyanate consists of a benzene ring substituted with two ethyl groups at the 2 and 6 positions and an isocyanate group at the 1 position .


Physical And Chemical Properties Analysis

2,6-Diethylphenyl isocyanate has a refractive index of 1.528 . It has a boiling point of 115 °C at 1 mmHg and a density of 1.014 g/mL at 25 °C .

Scientific Research Applications

Occupational Exposure and Health Impact

Studies have focused on the occupational exposure to isocyanates, including 2,6-diethylphenyl isocyanate, due to their widespread use in polyurethane manufacturing. This exposure is a major cause of occupational asthma, making it essential to monitor their concentration in the workplace atmosphere. Techniques like high-performance liquid chromatography (HPLC) are used for this purpose (Brzeźnicki & Bonczarowska, 2015).

Monitoring Techniques

Advanced methods like 1-(2-methoxyphenyl)piperazine-impregnated filters and dibutylamine (DBA) impingers have been employed to measure isocyanate concentrations in air. These methods are crucial for ensuring worker safety in environments where isocyanates are present, including 2,6-diethylphenyl isocyanate (Sennbro et al., 2004).

Toxicity and Safety Evaluation

Research has been conducted on the acute toxic, cytogenetic, and embryotoxic activity of various isocyanates, contributing to understanding their safety and potential risks in industrial settings (Nehéz et al., 1989).

Biomarker Development

Efforts have been made to develop biomarkers for isocyanate exposure, including albumin adducts. This research is pivotal in monitoring and assessing occupational exposure to isocyanates (Sabbioni et al., 2012).

Polymerization and Material Synthesis

Studies have explored the asymmetric polymerization of aromatic isocyanates using optically active anionic initiators. This research contributes to the development of novel polymeric materials with potential applications in various industries (Okamoto et al., 1994).

Analytical Chemistry Advances

A validated UPLC-MS/MS method for determining aliphatic and aromatic isocyanate exposure in human urine demonstrates advancements in analytical techniques for monitoring occupational exposure to isocyanates (Lépine et al., 2019).

Application in Li-ion Batteries

Aromatic isocyanates have been investigated for their potential to improve the performance of Li-ion batteries, indicating a novel application area outside traditional uses (Zhang, 2006).

Cholinesterase Activity Inhibition

Research shows that isocyanates can inhibit cholinesterase activity, which might explain the respiratory irritation experienced by workers exposed to these compounds (Brown et al., 1982).

Safety And Hazards

2,6-Diethylphenyl isocyanate is toxic if swallowed or inhaled . It can cause skin and eye irritation, and may cause respiratory irritation . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled .

Relevant Papers One relevant paper is "Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides" . Another is "Structure-based shape pharmacophore modeling for the discovery of novel anesthetic compounds" .

properties

IUPAC Name

1,3-diethyl-2-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-3-9-6-5-7-10(4-2)11(9)12-8-13/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSRFKVPUCQCCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408929
Record name 2,6-Diethylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diethylphenyl isocyanate

CAS RN

20458-99-5
Record name 2,6-Diethylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Diethylphenyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
23
Citations
H Lee, NH Kim, DU Kim - Processes, 2023 - mdpi.com
Four different bacteria capable of degrading butachlor, as well as five different syntrophic pairs of bacteria able to break down butachlor, were isolated from rice paddy soils in Korea. …
Number of citations: 2 www.mdpi.com
MD Krasowski, A Jenkins, P Flood, AY Kung… - … of Pharmacology and …, 2001 - ASPET
A series of 27 analogs of the general anesthetic propofol (2,6-diisopropylphenol) were examined for general anesthetic activity in Xenopus laevis tadpoles and for the ability to produce …
Number of citations: 215 jpet.aspetjournals.org
D Saylik, MJ Horvath, PS Elmes… - The Journal of …, 1999 - ACS Publications
Primary alkylamines 1 and hindered arylamines 1 give high yields of isocyanates 5 when reacted with carbon dioxide and the Mitsunobu zwitterions 4 generated from dialkyl …
Number of citations: 72 pubs.acs.org
V Pace, L Castoldi, AD Mamuye, W Holzer - Synthesis, 2014 - thieme-connect.com
Treatment of widely available isocyanates with monohalolithium and dihalolithium carbenoids provides a valuable protocol for the one-pot preparation of α-halo- and α,α-…
Number of citations: 50 www.thieme-connect.com
JP Smith, DS Yufit, JF McCabe… - Crystal Growth & …, 2022 - ACS Publications
Bis(urea)s based on the 4,4′-methylenebis(2,6-diethylphenylene) (4,4′-MDEP) spacer are highly effective low molecular weight gelators, and the first single crystal structure of a bis(…
Number of citations: 3 pubs.acs.org
W Wertjes, S Ayers, Q Gao, EM Simmons… - Synthesis, 2018 - thieme-connect.com
During exploration of the nickel(0)-catalyzed reaction of isocyanates and isatoic anhydrides, it was found that changes in the substitution pattern of the isocyanate led to constitutionally …
Number of citations: 2 www.thieme-connect.com
A Kasetti - 2017 - search.proquest.com
Supramolecular chemistry is a multi-disciplinary field and is described as" Chemistry beyond the molecule". Host-Guest binding and molecular recognition are important concepts in …
Number of citations: 2 search.proquest.com
J SMITH - 2022 - etheses.dur.ac.uk
The solid-state of pharmaceuticals is a critical area of research for pharmaceuticals companies, primarily due to the impact the solid form can have on the physicochemical properties of …
Number of citations: 2 etheses.dur.ac.uk
W Liu, Y Wang, Z Ai, L Zhang - ACS Applied Materials & Interfaces, 2015 - ACS Publications
In this study, we demonstrate that hydrothermally synthesized FeS 2 (syn-FeS 2 ) is highly efficient at catalyzing the H 2 O 2 decomposition for alachlor degradation at a wide range of …
Number of citations: 188 pubs.acs.org
MD Krasowski, X Hong, AJ Hopfinger… - Journal of medicinal …, 2002 - ACS Publications
A training set of 27 propofol (2,6-diisopropylphenol) analogues was used to construct four-dimensional (4D) quantitative structure−activity relationship (QSAR) models for three screens …
Number of citations: 129 pubs.acs.org

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